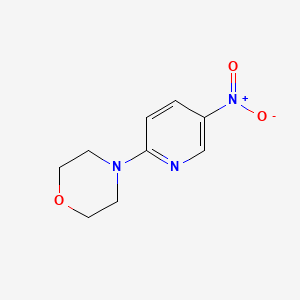

4-(5-Nitropyridin-2-yl)morpholine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. 4-(5-Nitropyridin-2-yl)morpholine is a prime example of a molecule at the intersection of several key areas within this field.

The synthesis of such compounds often involves nucleophilic substitution reactions. For instance, the synthesis of similar structures, like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been achieved through a multi-step process involving rearrangement, condensation, and nucleophilic substitution reactions. researchgate.net The synthesis of morpholines, in general, can be accomplished through various methods, including the cyclization of amino alcohols. organic-chemistry.orgresearchgate.net

The presence of the nitropyridine ring makes this compound a member of the nitropyridine family, which are important precursors and intermediates in the synthesis of bioactive molecules. nih.gov The nitro group significantly influences the electronic properties of the pyridine (B92270) ring, making it susceptible to nucleophilic attack and a key component in the design of various functional molecules. nih.gov

Significance of the Pyridine and Morpholine (B109124) Moieties in Chemical Science

The individual components of this compound, the pyridine and morpholine rings, are themselves cornerstones of modern chemical and pharmaceutical science.

The Pyridine Moiety:

The pyridine ring is a fundamental azaheterocycle that is a privileged structure in medicinal chemistry. nih.govnih.gov Its nitrogen atom can participate in hydrogen bonding, which is crucial for interactions with biological targets. nih.gov The pyridine nucleus is found in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net The inclusion of a pyridine ring in a molecule can enhance its metabolic stability, permeability, potency, and binding affinity to target proteins. nih.gov

The Morpholine Moiety:

Morpholine is another heterocyclic compound of immense importance in medicinal chemistry. biosynce.comnih.gov It is a six-membered ring containing both nitrogen and oxygen atoms, which imparts a unique combination of polarity and basicity. biosynce.com The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as solubility and metabolic stability. nih.govresearchgate.net Its ability to form hydrogen bonds and engage in various biological interactions makes it a versatile scaffold in drug design. nih.govacs.org The morpholine moiety is a feature of numerous approved and experimental drugs, highlighting its status as a privileged structure. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXIPHXFGFEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181316 | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26820-62-2 | |

| Record name | 2-Morpholino-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026820622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26820-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(5-nitro-2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLINO-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 5 Nitropyridin 2 Yl Morpholine

Established Reaction Pathways

The most common and reliable methods for synthesizing 4-(5-nitropyridin-2-yl)morpholine involve the reaction of a halogenated pyridine (B92270) precursor with morpholine (B109124). This approach leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions Utilizing Halogenated Pyridine Precursors

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. In the context of pyridine chemistry, the presence of a nitro group significantly facilitates the displacement of a leaving group, such as a halogen, by a nucleophile. youtube.comnih.gov The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity. chegg.com

The reaction between 2-fluoro-5-nitropyridine (B1295090) and morpholine stands out as a highly efficient method for the synthesis of this compound. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity allows for milder reaction conditions and often results in high yields of the desired product.

Interactive Data Table: Synthesis via 2-Fluoro-5-nitropyridine

| Reactant 1 | Reactant 2 | Product | Key Advantages |

|---|---|---|---|

| 2-Fluoro-5-nitropyridine | Morpholine | This compound | High reactivity of the fluoro leaving group, often leading to faster reactions and higher yields. nih.gov |

A widely employed and economically viable route to this compound involves the use of 2-chloro-5-nitropyridine (B43025) as the starting material. researchgate.net Although chlorine is generally a less reactive leaving group than fluorine in SNAr reactions, its lower cost and ready availability make it an attractive precursor. nih.gov The synthesis typically involves heating 2-chloro-5-nitropyridine with morpholine, often in the presence of a base and a suitable solvent. The base serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product. The choice of solvent can also influence the reaction rate and yield.

A study detailed the synthesis of related compounds by reacting 2-chloro-5-nitropyridine with various anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.net These polar aprotic solvents are effective in solvating the intermediate complex and facilitating the substitution. While specific conditions for the reaction with morpholine are not always explicitly detailed in the broader literature, the general principles of SNAr reactions on chloropyridines apply. youtube.com It has been noted that for some nucleophilic aromatic substitutions involving 2-chloro-5-nitropyridine, the use of an additional hydroxide (B78521) base should be avoided as it can lead to ring-opening of the pyridine. researchgate.net

Interactive Data Table: Synthesis via 2-Chloro-5-nitropyridine

| Reactant 1 | Reactant 2 | Product | Considerations |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | Morpholine | This compound | Generally more economical precursor than the fluoro-analogue, though may require more forcing reaction conditions. nih.govresearchgate.net |

Role of Catalyst Systems in Synthetic Preparations

While many syntheses of this compound proceed without the need for a catalyst, particularly when using the highly reactive 2-fluoro-5-nitropyridine, certain conditions can benefit from catalytic systems. For less reactive substrates or to achieve milder reaction conditions, palladium catalysis can be employed for the amination of heteroaryl chlorides. researchgate.net However, for activated systems like 2-chloro-5-nitropyridine, the SNAr reaction often proceeds efficiently without a transition-metal catalyst. researchgate.net In some instances, Lewis acids can be used to activate the pyridine ring towards nucleophilic attack, further enhancing the reaction rate. bath.ac.uk

Advanced Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, efforts are being directed towards developing more environmentally friendly synthetic methods.

Environmentally Responsible Synthetic Protocols for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including morpholine derivatives. researchgate.net Recent research has focused on developing one-pot, multicomponent reactions that reduce waste and improve atom economy. researchgate.netiau.ir For instance, a green synthesis of morpholine-2-thiones has been reported using a one-pot multicomponent reaction under solvent-free conditions. iau.ir

Another innovative and environmentally benign approach for the synthesis of morpholines involves the use of ethylene (B1197577) sulfate (B86663) as a key reagent. chemrxiv.orgnih.govchemrxiv.org This method provides a redox-neutral, high-yielding, one or two-step protocol for converting 1,2-amino alcohols to morpholines, eliminating the need for harsh reagents and reducing waste streams. chemrxiv.orgnih.govchemrxiv.org While not directly applied to the synthesis of this compound itself, these green methodologies for constructing the morpholine ring offer valuable insights for future, more sustainable synthetic designs of this and related compounds.

Chemical Reactivity and Mechanistic Investigations of 4 5 Nitropyridin 2 Yl Morpholine and Analogues

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

The primary mechanism for the substitution of groups on the pyridine (B92270) ring of 4-(5-nitropyridin-2-yl)morpholine and its precursors is the nucleophilic aromatic substitution (SNAr) pathway. This process typically involves a two-step addition-elimination sequence. youtube.comlibretexts.org In the first step, a nucleophile attacks the electron-poor carbon atom bearing a leaving group, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, with the electron-withdrawing nitro group playing a crucial role in delocalizing the negative charge. masterorganicchemistry.comwikipedia.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored to yield the final product.

Kinetic studies of the aminolysis of 2-substituted-5-nitropyridines are instrumental in dissecting the reaction mechanism. By systematically varying reactants, solvents, and catalysts, researchers can probe the nature of the transition state and identify the rate-determining step.

The solvent environment has a profound impact on the rates of SNAr reactions. Generally, dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are preferred as they can effectively solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. acsgcipr.orgspringernature.com

In contrast, protic solvents like methanol (B129727) or water can decrease the rate of aminolysis reactions. nih.gov This is attributed to the hydrogen-bonding ability (HBD) of the solvent, which can form strong hydrogen bonds with the amine nucleophile. This interaction stabilizes the nucleophile's ground state, increasing the activation energy required for the nucleophilic attack. nih.gov

The use of binary solvent mixtures, such as methanol-DMSO, introduces further complexity. Studies on related SNAr systems have shown that solute-solvent interactions in these mixtures can be intricate due to preferential solvation, where one solvent component may preferentially solvate the reactants or the transition state over the other. nih.govresearchgate.net For instance, strong solvent-solvent hydrogen bonding between methanol (an HBD) and DMSO (a hydrogen bond acceptor, HBA) can create a complex solvent structure that influences the reaction rate in a non-linear fashion as the solvent composition is varied. nih.gov

In SNAr reactions, the identity of the leaving group has a distinctive effect on the reaction rate. Unlike SN2 reactions where the leaving group order is typically I > Br > Cl > F, the order in SNAr reactions is often inverted: F > Cl ≈ Br > I. wikipedia.orgnih.gov This "element effect" arises because the rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent cleavage of the carbon-leaving group bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which accelerates the rate-limiting first step. masterorganicchemistry.comnih.gov

However, this leaving group order is not universal and can be influenced by the substrate and reaction conditions. For example, studies on the substitution reactions of N-methylpyridinium compounds with piperidine (B6355638) revealed a different reactivity order: 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I. nih.gov This highlights that factors such as the specific electronic environment of the ring and the nature of the intermediate can alter the mechanistic landscape and, consequently, the leaving group effects. In some cases, particularly with poor leaving groups, the reaction may shift towards a concerted mechanism (cSNAr), avoiding a stable Meisenheimer intermediate altogether. ntu.edu.sg

Aminolysis reactions of activated aromatic systems are frequently subject to base catalysis, where a second molecule of the amine nucleophile facilitates the reaction. Kinetic investigations often reveal an upward curvature in plots of the pseudo-first-order rate constant (kobsd) against the total amine concentration, which is indicative of both an uncatalyzed and a base-catalyzed pathway. researchgate.net

The following table presents illustrative kinetic data from the aminolysis of 4-nitrophenyl phenyl carbonate with various amines in an 80 mol % H₂O/20 mol % DMSO solvent system, showcasing how rate constants are determined in similar reactions.

| Amine | Amine Concentration / 10⁻³ M | Observed Rate Constant (kobsd) / s⁻¹ | Second-Order Rate Constant (kN) / M⁻¹s⁻¹ |

|---|---|---|---|

| Morpholine (B109124) | 10.8 | 0.123 | 11.3 ± 0.1 |

| 21.6 | 0.240 | ||

| 32.4 | 0.365 | ||

| 43.2 | 0.485 | ||

| 54.0 | 0.610 | ||

| Piperazine | 11.0 | 1.12 | 108 ± 2 |

| 21.9 | 2.27 | ||

| 32.9 | 3.47 | ||

| 43.8 | 4.57 | ||

| 54.8 | 5.88 |

A key aspect of mechanistic investigation is identifying the rate-limiting step (RDS) of the reaction. For the two-step SNAr mechanism, either the formation of the Meisenheimer intermediate (first step) or its breakdown to products (second step) can be rate-limiting. wikipedia.orgresearchgate.net The RDS is often determined by the basicity of the nucleophile and the stability of the leaving group.

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKₐ of the conjugate acid of the amine nucleophile, are a powerful tool for this purpose. A linear Brønsted plot with a slope (βnuc) between 0 and 1 is often indicative of a concerted or stepwise mechanism where bond formation is partially complete in the transition state. researchgate.net A biphasic Brønsted plot, showing a change in slope from a high value (e.g., β ≈ 1.0) for weakly basic amines to a lower value (e.g., β ≈ 0.3) for strongly basic amines, is strong evidence for a change in the RDS. researchgate.net For weakly basic amines, the breakdown of the T± intermediate is rate-limiting, whereas for more basic amines, the initial nucleophilic attack becomes the RDS. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of SNAr reaction mechanisms. researchgate.netresearchgate.net These methods allow for the detailed exploration of potential energy surfaces, providing insights into reaction pathways, the structures of transition states, and the thermodynamic feasibility of the process. researchgate.net

For substrates like nitropyridines, computational studies can quantify the role of the electron-withdrawing nitro group. Calculations have shown that the nitro group significantly stabilizes the transition state of the nucleophilic attack, thereby lowering the activation energy barrier for the reaction. researchgate.net This stabilization occurs through the delocalization of the negative charge from the pyridine ring onto the oxygen atoms of the nitro group. libretexts.org

Furthermore, computational models can distinguish between stepwise and concerted mechanisms. ntu.edu.sgstrath.ac.uk Depending on the substrate, nucleophile, leaving group, and solvent, DFT calculations can predict whether a stable Meisenheimer complex is formed or if the nucleophilic attack and leaving group departure occur in a single, concerted step. researchgate.netstrath.ac.uk For example, studies have shown that a reaction may proceed via a concerted mechanism in the gas phase but through a stepwise pathway in solution, highlighting the critical role of solvation. strath.ac.uk

Derivatization Reactions and Synthetic Transformations

The chemical versatility of this compound and its analogues allows for a range of synthetic transformations. These reactions are crucial for creating libraries of related compounds for further investigation. The primary points of modification are the nitro group and functional groups that can be introduced onto the pyridine ring.

Amidation and Hydrazide Formation Reactions

Amidation and hydrazide formation are fundamental reactions for creating derivatives from carboxylic acid or ester analogues of the parent compound. These reactions introduce new functional groups that can significantly alter the molecule's characteristics.

Amidation is typically achieved by reacting a carboxylic acid derivative with an amine. This process often involves the use of a base to facilitate the reaction of the halogenated reagent with the amine group over the acid group. nih.gov For instance, the synthesis of N-substituted amides can be performed using acid chlorides with a base like sodium carbonate (Na2CO3) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Hydrazide formation involves the reaction of an ester derivative with hydrazine (B178648) hydrate. This reaction is a critical step in synthesizing intermediates for more complex molecules. The hydrazide can then serve as a building block for various heterocyclic systems. The synthesis of hydrazide derivatives has been reported for various complex molecules, where a carboxylic acid moiety is modified with hydrazine. researchgate.net

| Reaction Type | Starting Material (Analogue) | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| Amidation | Carboxylic acid or Acid chloride derivative | Primary or Secondary Amine | Base (e.g., Na2CO3), Solvent (e.g., THF), Room temperature to reflux nih.gov | Amide derivative |

| Hydrazide Formation | Ester derivative | Hydrazine Hydrate | Solvent (e.g., Ethanol), Reflux | Hydrazide derivative researchgate.net |

Formation of Arylidenhydrazides

Hydrazides derived from this compound analogues are valuable intermediates for the synthesis of arylidenhydrazides, also known as hydrazones or Schiff bases. uobaghdad.edu.iquobaghdad.edu.iq This transformation is accomplished by the condensation reaction of the hydrazide with various aromatic aldehydes or ketones. uobaghdad.edu.iq

The reaction typically proceeds by stirring the hydrazide and the aldehyde in a suitable solvent, often an alcohol like ethanol. The resulting arylidenhydrazide precipitates from the solution and can be isolated by filtration. These compounds are of interest due to their potential biological activities and as precursors for further heterocyclic synthesis. nih.gov

| Hydrazide Precursor | Aldehyde/Ketone Reactant | General Conditions | Product |

|---|---|---|---|

| Analogue of N-morpholinylacetic acid hydrazide researchgate.net | Aromatic Aldehyde (e.g., Benzaldehyde) | Solvent (e.g., Ethanol), Stirring at room temperature | N'-Aryliden-N-morpholinylacetohydrazide uobaghdad.edu.iq |

| Cyanoacetylhydrazine nih.gov | 3-Acetylpyridine | Solvent (1,4-Dioxane), Reflux | Hydrazide-hydrazone derivative nih.gov |

Reduction of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group on the pyridine ring to a primary amine is one of the most significant transformations of this compound. This reaction yields 5-amino-2-morpholinopyridine, a key intermediate for the synthesis of more complex molecules. The conversion of the strongly electron-withdrawing nitro group into a strongly electron-donating amino group dramatically alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution and enabling a variety of coupling reactions. masterorganicchemistry.com

Several methods are available for this reduction, offering different levels of selectivity and compatibility with other functional groups. wikipedia.org

Catalytic Hydrogenation : This is a common and efficient method. Reagents like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H2) are frequently used. commonorganicchemistry.com While Pd/C is highly effective, it can also reduce other functionalities. commonorganicchemistry.com Raney Nickel is often preferred when the substrate contains halides that could be removed by Pd/C. commonorganicchemistry.com

Metal/Acid Systems : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) provide a mild and reliable method for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl2) : This reagent offers a mild method for reducing nitro groups and is particularly useful when other reducible groups are present. masterorganicchemistry.comcommonorganicchemistry.com

| Method | Reagents | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure | Highly efficient, but can reduce other functional groups. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Atmospheric or elevated pressure | Good for substrates with halides. | commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl or AcOH | Refluxing acid | Mild, good chemoselectivity. | masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Ethanol or other polar solvents | Mild, pH-neutral, nonaqueous system possible. | masterorganicchemistry.com |

| Sodium Sulfide | Na₂S or Na₂S·9H₂O | Aqueous or alcoholic solution | Can selectively reduce one nitro group in the presence of others. | wikipedia.orgscispace.com |

Subsequent Cyclization and Coupling Reactions in Complex Molecule Synthesis

The amine derivative, 5-amino-2-morpholinopyridine, is a versatile building block for constructing more elaborate molecular architectures through cyclization and cross-coupling reactions. The amino group provides a nucleophilic handle for a wide range of synthetic transformations.

Cyclization Reactions : The amine can react with bifunctional reagents to form new heterocyclic rings fused to the pyridine core. For example, reaction with appropriate reagents can lead to the formation of various pyrimidine (B1678525) derivatives. nih.gov These reactions are fundamental in medicinal chemistry for creating novel scaffolds.

Coupling Reactions : The amino group is an excellent substrate for modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds, linking the aminopyridine to various aryl or heteroaryl groups. nih.gov Similarly, nickel-catalyzed C-N cross-coupling reactions provide a mild and efficient alternative, operating at room temperature under irradiation. nih.gov These methods are powerful tools for synthesizing libraries of N-aryl derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Pyrimidine Synthesis (Cyclization) | Aminopyrimidine analogue, Guanidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | Substituted Pyrimidin-2-amines | nih.gov |

| Buchwald-Hartwig Amination (Coupling) | Aminopyrimidine analogue, Aryl halide | Pd catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | N-Aryl-pyrimidin-2-amine derivatives | nih.gov |

| Nickel-Catalyzed C-N Coupling | Amine (e.g., Morpholine), Aryl halide | NiBr₂·3H₂O, 365 nm LED irradiation, Room temperature | N-Aryl amine derivatives | nih.gov |

| Thiopyrimidine Synthesis (Cyclization) | Aminopyrimidine analogue, Carbon disulfide, etc. | Base, Solvent | 6-amino-5-cyano-2-thiopyrimidines | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Essential Structural Motifs for Biological Activity

The biological activity of 4-(5-Nitropyridin-2-yl)morpholine is intrinsically linked to its two primary structural components: the morpholine (B109124) ring and the 5-nitropyridine moiety. Both of these motifs are recognized as important pharmacophores in the development of therapeutic agents. nih.gov

The morpholine ring is a common feature in many approved drugs and clinical candidates. Its inclusion in a molecule is often associated with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are crucial for favorable pharmacokinetics. In the context of enzyme inhibition, particularly for protein kinases like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), the morpholine oxygen atom can act as a hydrogen bond acceptor. This interaction can be critical for anchoring the inhibitor within the ATP-binding pocket of the kinase, specifically with the hinge region backbone. For instance, in a series of PI3K/mTOR inhibitors, the morpholine moiety was identified as a key feature for binding to the hinge region of the enzymes.

The 5-nitropyridine moiety also plays a significant role in the biological profile of the compound. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets. The pyridine (B92270) ring itself is a versatile scaffold in medicinal chemistry, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. Studies on related nitropyridine-containing compounds have demonstrated their potential as inhibitors of various enzymes. For example, a derivative containing a 5-nitropyridin-2-yl group showed dual inhibitory activity against chymotrypsin (B1334515) and urease. nih.gov Furthermore, research on (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids has indicated that the nitro group is important for their potent and selective inhibition of factor IXa, suggesting its role in enhancing inhibitory activity compared to non-nitrated analogs. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The following table illustrates the impact of structural modifications on the inhibitory activity of a series of related morpholine-containing kinase inhibitors.

| Compound ID | Core Structure | Substituents | Target | IC50 (nM) |

| 15e nih.gov | Thieno[3,2-d]pyrimidine | 2-phenyl | PI3Kα | 2.0 |

| Related Analog nih.gov | Quinazoline | 2-phenyl | PI3Kα | >1000 |

| PQR309 | Triazine | 4-(trifluoromethyl)pyridin-2-amine | PI3Kα | 9 |

| GDC-0980 | Triazine | Indazole | PI3Kα | 5 |

This data underscores that even with the retention of the morpholine moiety, changes in the core aromatic system and its substituents can dramatically alter the inhibitory potency by orders of magnitude.

Computational Approaches in SAR Elucidation and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of enzyme inhibitors, including those based on the this compound scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide valuable insights into how these molecules interact with their biological targets.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For kinase inhibitors, docking studies can reveal the specific interactions between the inhibitor and the amino acid residues in the ATP-binding site. For example, in studies of morpholino-triazine based PI3K/mTOR inhibitors, docking simulations have confirmed that the morpholine oxygen forms a crucial hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase. nih.gov This type of analysis helps to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing 3D-QSAR models, researchers can visualize the regions of a molecule where modifications are likely to enhance or diminish its activity. For instance, QSAR studies on morpholino-triazines have highlighted the importance of combined hydrophobic/non-polar and electron-withdrawing effects at different parts of the molecule for potent PI3K and mTOR inhibition. nih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. In the study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations were used to confirm the stability of the binding interactions predicted by molecular docking. mdpi.com

Together, these computational approaches provide a powerful platform for understanding the SAR of complex molecules and for the rational design of new and more effective therapeutic agents based on scaffolds like this compound.

Advanced Characterization Techniques and Spectroscopic Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 4-(5-nitropyridin-2-yl)morpholine and its derivatives, both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and to characterize any reaction intermediates.

In a typical ¹H NMR spectrum of this compound, the protons on the morpholine (B109124) ring exhibit distinct chemical shifts. The protons closer to the oxygen atom are generally found at a different frequency compared to those adjacent to the nitrogen atom, a result of the different electronic environments. The protons on the pyridine (B92270) ring also show characteristic signals, with their chemical shifts and coupling patterns providing definitive information about the substitution pattern on the aromatic ring.

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

In the synthesis of related compounds, such as certain 1,2,4-triazole (B32235) derivatives incorporating a morpholine moiety, NMR is crucial for confirming the structure of the final products. researchgate.net For instance, the formation of new bonds and the introduction of different functional groups lead to predictable changes in the NMR spectra, which serve as primary evidence for the successful reaction. researchgate.net

Interactive Table 1: Representative Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Morpholine CH₂ (adjacent to N) | 3.7 - 3.9 | Triplet |

| Morpholine CH₂ (adjacent to O) | 3.5 - 3.7 | Triplet |

| Pyridine H (position 3) | 8.0 - 8.2 | Doublet |

| Pyridine H (position 4) | 7.0 - 7.2 | Doublet of doublets |

| Pyridine H (position 6) | 8.9 - 9.1 | Doublet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interactive Table 2: Representative Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Morpholine C (adjacent to N) | ~45 |

| Morpholine C (adjacent to O) | ~66 |

| Pyridine C2 | ~158 |

| Pyridine C3 | ~108 |

| Pyridine C4 | ~135 |

| Pyridine C5 | ~140 |

| Pyridine C6 | ~150 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. For this compound, MS is essential for confirming its successful synthesis by verifying its molecular mass. uni.lu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. The monoisotopic mass of this compound (C₉H₁₁N₃O₃) is approximately 209.08005 Da. uni.lu Experimental determination of this mass would confirm the identity of the synthesized product.

Furthermore, MS is invaluable for monitoring the progress of a reaction. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by MS, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

In more advanced applications, techniques like Parallel Reaction Monitoring (PRM) using high-resolution mass spectrometers can be employed for targeted proteomics and the detection of specific proteins. nih.gov While not directly applied to this compound in the provided context, this illustrates the capability of modern MS techniques in complex biological matrices. nih.gov The fragmentation pattern of this compound in the mass spectrometer would also provide structural information, as the molecule would break apart in a predictable manner, yielding fragments that can be assigned to different parts of the structure.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 210.08733 |

| [M+Na]⁺ | 232.06927 |

| [M-H]⁻ | 208.07277 |

| [M+NH₄]⁺ | 227.11387 |

| [M+K]⁺ | 248.04321 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for quantitative analysis and for studying the electronic transitions within a molecule. For compounds containing chromophores, such as the nitropyridine group in this compound, UV-Vis spectroscopy is particularly useful.

The UV-Vis spectrum of this compound will exhibit characteristic absorption bands corresponding to the electronic transitions within the molecule. The nitro group and the pyridine ring constitute a significant chromophore, leading to absorption in the UV or visible region of the electromagnetic spectrum.

This property is highly beneficial for kinetic studies. The rate of a reaction involving this compound can be monitored by following the change in absorbance at a specific wavelength over time. If the product of the reaction has a different UV-Vis spectrum from the reactants, the progress of the reaction can be easily tracked. For instance, in the synthesis of metal complexes with ligands derived from nitropyridines, UV-Vis spectroscopy can be used to follow the complex formation. mdpi.com

Furthermore, UV-Vis spectroscopy is a straightforward and effective method for determining the concentration of this compound in a solution, provided a calibration curve is established according to the Beer-Lambert Law. This is crucial for many applications where precise concentration control is necessary. The solvatochromic properties of related compounds like 4-nitropyridine (B72724) N-oxide, where the absorption maximum shifts with solvent polarity, highlight the sensitivity of the UV-Vis spectra of such molecules to their environment. researchgate.netresearchgate.net This suggests that the UV-Vis spectrum of this compound could also be sensitive to the solvent, a factor to consider in its analysis.

Interactive Table 4: Expected UV-Vis Absorption Characteristics

| Compound Class | Expected λmax Range (nm) | Notes |

| Nitropyridine Derivatives | 300 - 400 | The exact wavelength depends on the substitution and solvent. The nitro group acts as a strong chromophore. |

| Morpholine | ~200 - 220 | Generally weak absorption in the far UV region. rsc.org |

Q & A

Q. What is the optimized synthetic route for 4-(5-Nitropyridin-2-yl)morpholine, and how can purity be validated?

The compound is synthesized by refluxing 2-chloro-5-nitropyridine (2.0 mmol) with excess morpholine (13 mmol) in absolute methanol for 5 hours. The yellow precipitate is crystallized from benzene-petroleum ether, yielding 70% product with a melting point of 137–138°C. Purity is confirmed via TLC (1:9 ethyl acetate: n-hexane) and UV spectroscopy in acetonitrile (λmax = 375 nm, ε = 24,720), methanol (λmax = 375 nm, ε = 20,200), and toluene (λmax = 370 nm, ε = 22,380) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

UV-Vis spectroscopy is essential for confirming electronic transitions, with ε values indicating solvent-dependent absorption. TLC monitors reaction progress, while melting point analysis ensures crystallinity. Advanced characterization (e.g., H NMR, MS) is required for structural confirmation, as demonstrated in related morpholine derivatives .

Q. How do solvent choices influence the UV spectral properties of this compound?

Solvent polarity affects absorbance maxima and extinction coefficients. For example, in acetonitrile (polar aprotic), ε = 24,720, while in toluene (nonpolar), λmax shifts slightly to 370 nm with ε = 22,380. Methanol (polar protic) retains λmax at 375 nm but shows reduced ε (20,200), likely due to hydrogen bonding .

Advanced Research Questions

Q. How does this compound interact with nitroreductase enzymes, and what are the kinetic implications?

Bacillus tequilensis nitroreductase (BtNR) shows low catalytic efficiency () for the enantiomer (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, >500-fold lower than for nitrofuran antibiotics. Stopped-flow kinetics reveal rapid flavin reduction by NADH/NADPH (), but flavin reduction is not rate-limiting in catalysis .

Q. What methodologies resolve discrepancies in reported melting points (e.g., 137–138°C vs. literature 140–142°C)?

Contradictions may arise from crystallization solvents or polymorphic forms. Re-crystallization trials with varying solvent ratios (e.g., benzene-petroleum ether) and differential scanning calorimetry (DSC) can identify polymorphs. Purity re-assessment via HPLC is recommended to exclude impurities affecting melting ranges .

Q. How can high-pressure Raman/IR spectroscopy elucidate structural stability?

High-pressure studies on morpholine derivatives (e.g., 4-(benzenesulfonyl)-morpholine) reveal pressure-induced vibrational mode shifts (e.g., C-H stretching at 2980–3145 cm). Discontinuities in plots at 0.7, 1.7, and 2.5 GPa suggest phase transitions, likely due to van der Waals interactions and conformational changes .

Q. What strategies improve catalytic efficiency in enzymatic reduction studies?

Substrate engineering (e.g., modifying nitroaromatic substituents) or enzyme engineering (e.g., directed evolution of BtNR) could enhance binding. Co-crystallization studies to analyze active-site interactions may guide rational design .

Q. How is this compound utilized in synthesizing pharmacologically relevant intermediates?

Derivatives like 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine are intermediates in kinase inhibitors. Suzuki-Miyaura cross-coupling with halogenated pyrimidines enables functionalization for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.